molecular formula C14H23N3O6 B12110128 H-Pro-Val-Asp-OH

H-Pro-Val-Asp-OH

Cat. No.: B12110128
M. Wt: 329.35 g/mol
InChI Key: OOZJHTXCLJUODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: H-Pro-Val-Asp-OH can undergo various reactions, including hydrolysis, amidation, and peptide bond formation.

      Common Reagents: Coupling reagents (e.g., DIC, HOBt), deprotection agents (e.g., TFA), and base (e.g., DIEA).

      Major Products: The fully synthesized peptide itself serves as the primary product.

  • Scientific Research Applications

  • Mechanism of Action

    • H-Pro-Val-Asp-OH does not have a specific biological mechanism of action. Its primary purpose lies in facilitating protein analysis and manipulation.
    • The HA-tag allows researchers to track and study proteins of interest.
  • Comparison with Similar Compounds

    • H-Pro-Val-Asp-OH is unique due to its HA-tag sequence.
    • Similar compounds include other peptide tags (e.g., FLAG-tag, Myc-tag) used for similar purposes.

    Properties

    Molecular Formula

    C14H23N3O6

    Molecular Weight

    329.35 g/mol

    IUPAC Name

    2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanedioic acid

    InChI

    InChI=1S/C14H23N3O6/c1-7(2)11(17-12(20)8-4-3-5-15-8)13(21)16-9(14(22)23)6-10(18)19/h7-9,11,15H,3-6H2,1-2H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)

    InChI Key

    OOZJHTXCLJUODH-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1

    Origin of Product

    United States

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